- 5-Chloro-1-phenylpentan-1-one, IUCrData, 2016, 1(1),
Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)
942-93-8 structure
Product Name:5-Chloro-1-oxo-1-phenylpentane
CAS-Nr.:942-93-8
MF:C11H13ClO
MW:196.673322439194
MDL:MFCD00039390
CID:807503
Update Time:2025-06-09
5-Chloro-1-oxo-1-phenylpentane Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-Pentanone,5-chloro-1-phenyl-
- 5-chloro-1-phenylpentan-1-one
- 5-Chloro-1-oxo-1-phenylpentane
- 4-Chlorobutyl phenyl ketone
- 5-Chloro-1-phenyl-1-pentanone
- delta-Chlorovalerophenone
- 5-Chloro-1-phenyl-1-pentanone (ACI)
- Valerophenone, 5-chloro- (6CI, 7CI, 8CI)
- 5-Chlorovalerophenone
- δ-Chlorovalerophenone
-
- MDL: MFCD00039390
- Inchi: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- InChI-Schlüssel: HTQNQSPMTCJERU-UHFFFAOYSA-N
- Lächelt: O=C(CCCCCl)C1C=CC=CC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 5
Experimentelle Eigenschaften
- Dichte: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 176-178 ºC
- Löslichkeit: Sehr leicht löslich (0,15 g/l) (25°C),
5-Chloro-1-oxo-1-phenylpentane Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | CCZ0001-1g |
5-chloro-1-phenylpentan-1-one |
942-93-8 | 99% | 1g |
$380 | 2023-09-07 | |
| TRC | C066565-250mg |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 250mg |
$ 240.00 | 2022-06-06 | ||
| TRC | C066565-500mg |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 500mg |
$ 395.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | D641471-1g |
5-chloro-1-phenylpentan-1-one |
942-93-8 | 97% | 1g |
$420 | 2024-06-05 | |
| eNovation Chemicals LLC | D641471-5g |
5-chloro-1-phenylpentan-1-one |
942-93-8 | 97% | 5g |
$1200 | 2024-06-05 | |
| Fluorochem | 203614-1g |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 97% | 1g |
£249.00 | 2022-03-01 | |
| Fluorochem | 203614-2g |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 97% | 2g |
£424.00 | 2022-03-01 | |
| Fluorochem | 203614-5g |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | 97% | 5g |
£730.00 | 2022-03-01 | |
| Key Organics Ltd | MS-20973-1G |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | >95% | 1g |
£411.00 | 2025-02-08 | |
| Key Organics Ltd | MS-20973-5G |
5-Chloro-1-oxo-1-phenylpentane |
942-93-8 | >95% | 5g |
£923.00 | 2025-02-08 |
5-Chloro-1-oxo-1-phenylpentane Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ; 25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C
Referenz
- Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines, Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran ; 90 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux
Referenz
- Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines, Tetrahedron, 2019, 75(50),
Herstellungsverfahren 5
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone , Water
Referenz
- Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines, Bulletin de la Societe Chimique de France, 1986, (1), 83-92
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene , Water ; 24 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 2 - 3 atm, 70 °C
Referenz
- Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids, Chemical Communications (Cambridge, 2017, 53(51), 6895-6898
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ; 12 h, rt
Referenz
- A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides, Tetrahedron, 2022, 112,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine , Cuprous iodide Solvents: Dimethylformamide ; 12 h, 28 °C
Referenz
- In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds, Tetrahedron Letters, 2021, 75,
Herstellungsverfahren 11
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 2 h, 25 °C
Referenz
- Copper-catalyzed radical ring-opening halogenation with HX, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone , Water ; 1 h, rt
Referenz
- Green preparation of haloalkyl ketone using hydrogen halide as halogen source, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines, Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride ; 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization, Journal of the American Chemical Society, 2022, 144(13), 5756-5761
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Preparation of ω-chloroimines, Synthesis, 1989, (1), 8-12
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline , Silver triflate Solvents: Acetonitrile ; 48 h, rt
Referenz
- Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols, Organic Letters, 2016, 18(4), 684-687
Herstellungsverfahren 18
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Magnesium , Lithium chloride Solvents: Tetrahydrofuran ; 7.5 min, 50 °C
1.2 Solvents: Diethyl ether ; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Solvents: Diethyl ether ; 20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Referenz
- Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions, Organic Letters, 2017, 19(14), 3747-3750
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Chlorosuccinimide , Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane , Water ; 8 h, 25 °C
Referenz
- Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols, Organic Chemistry Frontiers, 2016, 3(2), 227-232
5-Chloro-1-oxo-1-phenylpentane Raw materials
- Phenylboronic acid
- 5-chloropentanenitrile
- Hexacarbonylmolybdenum
- 1-phenylcyclopentan-1-ol
- 2-Propanamine, N-(5-chloro-1-phenylpentylidene)-, (E)-
- 1-Chloro-4-iodobutane
-
- 5-Chlorovaleryl chloride
- 1-Phenyl-cyclopentyl-hydroperoxid
- [N(Z)]-N-(5-Chloro-1-phenylpentylidene)-2-propanamine
- 5-chloro-N-methoxy-N-methylpentanamide
5-Chloro-1-oxo-1-phenylpentane Preparation Products
5-Chloro-1-oxo-1-phenylpentane Verwandte Literatur
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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